molecular formula C12H18N2O2 B13621605 5-Methoxy-2-(piperazin-1-ylmethyl)phenol

5-Methoxy-2-(piperazin-1-ylmethyl)phenol

Cat. No.: B13621605
M. Wt: 222.28 g/mol
InChI Key: WZBQLBDYLFYWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(piperazin-1-ylmethyl)phenol (CAS: 1249373-00-9) is a synthetic phenolic derivative featuring a methoxy group at the 5-position of the aromatic ring and a piperazine-methyl substituent at the 2-position. Its molecular weight is 222.29 g/mol, with a purity of 98% in commercial samples . Though discontinued by suppliers like CymitQuimica, it remains of interest in medicinal chemistry for its structural versatility, particularly in targeting neurotransmitter receptors or enzymes due to the piperazine pharmacophore .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

5-methoxy-2-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C12H18N2O2/c1-16-11-3-2-10(12(15)8-11)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3

InChI Key

WZBQLBDYLFYWHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(piperazin-1-ylmethyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxyphenol and piperazine.

    Mannich Reaction: The Mannich reaction is employed to introduce the piperazin-1-ylmethyl group at the 2-position of the phenol ring. This involves the reaction of 5-methoxyphenol with formaldehyde and piperazine under acidic conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for 5-Methoxy-2-(piperazin-1-ylmethyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(piperazin-1-ylmethyl)phenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Industry: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Methoxy-2-(piperazin-1-ylmethyl)phenol, highlighting differences in substituents, synthesis, and properties:

Compound Name Substituent Molecular Weight (g/mol) Synthesis Yield Key Properties Reference
5-Methoxy-2-(piperazin-1-ylmethyl)phenol Piperazinylmethyl 222.29 Discontinued 98% purity; potential CNS activity due to piperazine
5-Methoxy-2-(1H-pyrazol-3-yl)phenol (17) Pyrazolyl ~204.23 69% Crystalline solid; LCMS RT 1.48; pyrazole may confer antioxidant activity
5-Methoxy-2-(1-phenylvinyl)phenol 1-Phenylvinyl 240.26 (calc.) 89% High-yield Grignard synthesis; vinyl group enhances π-π stacking
5-Methoxy-2-(2-(5-methylthiazol-2-yl)vinyl)phenol (11) Thiazole-vinyl 261.32 (calc.) 30–31 mg isolated Cis/trans isomerism; cholinesterase inhibition (IC₅₀ ~5 μM) and antioxidant effects
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol Phenoxy-pyrazolyl 282.30 Not reported Larger steric bulk; potential kinase inhibition
5-Methoxy-2-(morpholino(phenyl)methyl)phenol Morpholino(phenyl)methyl ~327.39 (calc.) Not reported Morpholine substituent improves metabolic stability
5-Methoxy-2-[(4-propylpiperazin-1-yl)carbonyl]phenol Piperazine-carbonyl 294.35 Not reported Carbonyl linkage alters electronic properties; possible protease inhibition

Key Structural and Functional Differences

Substituent Effects on Reactivity: The piperazinylmethyl group in the target compound enables facile functionalization (e.g., salt formation) and enhances solubility compared to pyrazolyl (compound 17) or thiazole-vinyl (compound 11) groups, which may prioritize hydrophobic interactions .

5-Methoxy-2-(1H-pyrazol-3-yl)phenol (69% yield) employs acetophenone intermediates and column chromatography, indicating moderate scalability .

Biological Activity: Thiazole-vinyl derivative (11) demonstrates dual cholinesterase inhibition and antioxidant capacity, linked to its thiazole and phenolic hydroxyl groups . The target compound’s piperazine moiety is associated with CNS activity (e.g., serotonin receptor modulation), though specific data are absent in the provided evidence .

Isomerism and Stability :

  • Compound 11 exists as cis/trans isomers, complicating purification but offering opportunities for stereoselective activity . The target compound’s piperazine-methyl group likely avoids isomerism, simplifying formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.